Cas no 101251-36-9 (N1,N1-dimethylbenzene-1,4-disulfonamide)

N1,N1-dimethylbenzene-1,4-disulfonamide is a sulfonamide derivative characterized by its dimethyl-substituted amine groups attached to a benzene disulfonamide core. This compound is notable for its structural symmetry and potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its disulfonamide functionality offers reactivity for further derivatization, while the dimethylamine groups may enhance solubility or influence binding properties in target applications. The compound’s purity and stability under standard conditions make it suitable for research and industrial processes requiring precise sulfonamide-based building blocks. Proper handling and storage are recommended to maintain its integrity.
N1,N1-dimethylbenzene-1,4-disulfonamide structure
101251-36-9 structure
Product Name:N1,N1-dimethylbenzene-1,4-disulfonamide
CAS No:101251-36-9
MF:C8H12N2O4S2
MW:264.321879386902
MDL:MFCD07774166
CID:5242696
PubChem ID:16784503
Update Time:2025-09-27

N1,N1-dimethylbenzene-1,4-disulfonamide Chemical and Physical Properties

Names and Identifiers

    • N1,N1-dimethylbenzene-1,4-disulfonamide
    • Z45415603
    • 1,4-Benzenedisulfonamide, N1,N1-dimethyl-
    • MDL: MFCD07774166
    • Inchi: 1S/C8H12N2O4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
    • InChI Key: YQVXYYCWEPCDTF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)S(N)(=O)=O)(N(C)C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 422
  • XLogP3: -0.1
  • Topological Polar Surface Area: 114

N1,N1-dimethylbenzene-1,4-disulfonamide Pricemore >>

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Additional information on N1,N1-dimethylbenzene-1,4-disulfonamide

N1,N1-Dimethylbenzene-1,4-disulfonamide (CAS 101255-36-9): Structural Characterization and Emerging Applications in Chemical Biology

N1,N1-dimethylbenzene-1,4-disulfonamide (CAS No. 101255-36-9) is a specialized sulfonamide derivative featuring a benzene ring substituted with two sulfonamido groups at the para positions (C4) and methyl groups at the nitrogen atoms of each sulfonamide moiety. This unique structural configuration imparts distinct physicochemical properties that have garnered significant attention in modern chemical biology and pharmaceutical research. The compound's molecular framework aligns with the broader class of sulfonamide derivatives, which are widely utilized as enzyme inhibitors, receptor modulators, and building blocks for drug discovery.

Recent advancements in computational chemistry have revealed that the N-methylation pattern in this compound significantly enhances its lipophilicity while maintaining hydrogen bonding capacity through the sulfonamide NH groups. This dual functionality is critical for optimizing interactions with biological targets such as carbonic anhydrase isoforms and kinases. A 2023 study published in JACS Au demonstrated that compounds with similar para-substituted sulfonamide architectures exhibit improved selectivity profiles compared to their unsubstituted counterparts.

The synthesis of N1,N1-dimethylbenzene-1,4-disulfonamide typically involves a two-step process: first, the sulfonation of benzene to form 4-sulfobenzenesulfonyl chloride, followed by nucleophilic substitution with dimethylamine under controlled conditions. Modern synthetic protocols emphasize green chemistry principles by utilizing phase-transfer catalysts to enhance reaction efficiency while minimizing byproduct formation. These methods align with industry trends toward sustainable chemical manufacturing processes.

In the field of medicinal chemistry, this compound has shown promise as a lead structure for developing anti-inflammatory agents. The dual sulfonamide moieties create a rigid scaffold that can simultaneously interact with multiple binding sites on target proteins. A 2024 preclinical study highlighted its potential as a selective inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor metastasis and chronic inflammatory diseases.

The compound's structural versatility extends to its application as a molecular probe in biophysical studies. Researchers have employed it to investigate protein-ligand interactions using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). The presence of two distinct sulfonamido groups allows for differential labeling strategies that enhance analytical resolution in these experiments.

In materials science applications, the compound serves as a functional monomer for constructing stimuli-responsive polymers. The sulfonate groups contribute to ionic conductivity when incorporated into polymer networks, making them suitable for applications in flexible electronics and smart drug delivery systems. Recent work from MIT's Chemical Engineering Department demonstrated that polymer films containing this motif exhibited tunable mechanical properties under varying pH conditions.

Spectral characterization techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into the conformational behavior of this molecule. The crystal structure reveals an intramolecular hydrogen bonding network between the methylated nitrogen atoms and adjacent oxygen atoms from the sulfone groups. This structural feature contributes to the compound's thermal stability and solubility characteristics across different solvent systems.

Ongoing research focuses on expanding its utility through derivatization strategies. Selective oxidation of one or both methyl groups can generate novel amine-functionalized derivatives with altered biological activity profiles. These modifications open new avenues for rational drug design approaches targeting G protein-coupled receptors (GPCRs) and ion channels.

The environmental impact assessment of this compound is an active area of investigation given its potential industrial applications. Preliminary ecotoxicological studies indicate low bioaccumulation potential due to its high water solubility and rapid biodegradation rates under aerobic conditions. These findings support its consideration for use in environmentally benign chemical processes.

In academic research settings, this molecule serves as an excellent model system for studying electronic effects in aromatic heterocycles. The electron-withdrawing nature of the sulfonyl groups creates unique charge distribution patterns that influence reactivity in electrophilic substitution reactions. Computational modeling studies have provided valuable insights into these electronic effects using density functional theory (DFT) calculations.

The compound's role as a synthetic intermediate continues to expand across various chemical industries. Its ability to participate in cross-coupling reactions enables access to complex polycyclic architectures relevant to natural product synthesis and combinatorial chemistry approaches. Recent patents filed by several pharmaceutical companies highlight its utility in streamlined syntheses of anti-cancer agents.

In educational contexts, this molecule provides an ideal case study for teaching concepts related to aromatic substitution patterns and functional group interconversions. Its well-defined structure allows students to practice predicting reaction outcomes based on electronic effects while reinforcing fundamental principles of organic chemistry nomenclature.

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